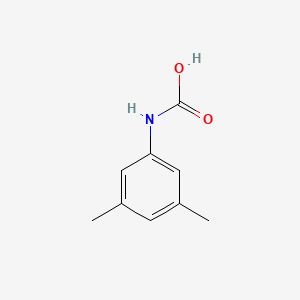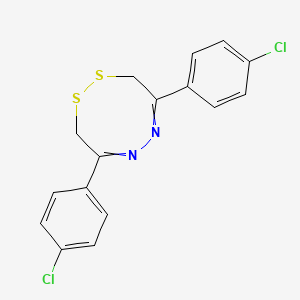
4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine is an organic compound characterized by its unique structure featuring two chlorophenyl groups and a dithiadiazocine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine typically involves the reaction of 4-chlorobenzene with sulfur and nitrogen-containing reagents under controlled conditions. One common method includes the cyclization of 4-chlorophenyl derivatives with sulfur sources in the presence of a base, followed by oxidation to form the dithiadiazocine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiadiazocine ring to a more reduced form.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dithiadiazocine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
4,7-Diphenyl-3,8-dihydro-1,2,5,6-dithiadiazocine: Lacks the chlorophenyl groups, resulting in different reactivity and applications.
4,7-Bis(4-methylphenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine:
Uniqueness: 4,7-Bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine is unique due to the presence of chlorophenyl groups, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
192190-23-1 |
|---|---|
Molekularformel |
C16H12Cl2N2S2 |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
4,7-bis(4-chlorophenyl)-3,8-dihydro-1,2,5,6-dithiadiazocine |
InChI |
InChI=1S/C16H12Cl2N2S2/c17-13-5-1-11(2-6-13)15-9-21-22-10-16(20-19-15)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI-Schlüssel |
RIOWMUKBYKKQLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN=C(CSS1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



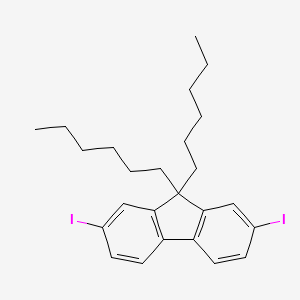
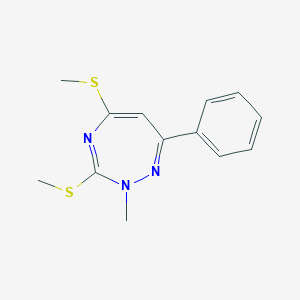
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
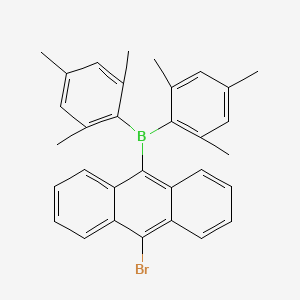
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)

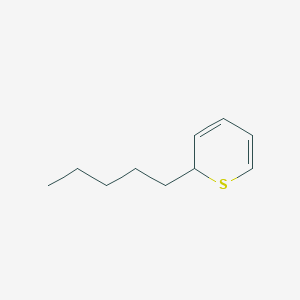

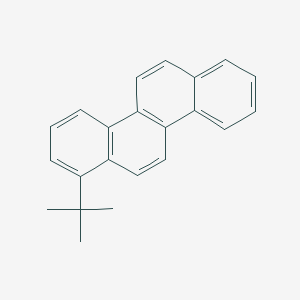
![3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester](/img/structure/B15164835.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
